Azido-PEG4-acid

Catalog No.
S520253
CAS No.
1257063-35-6
M.F
C11H21N3O6
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-acid

CAS Number

1257063-35-6

Product Name

Azido-PEG4-acid

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C11H21N3O6

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16)

InChI Key

BODPHGOBXPGJKO-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Solubility

Soluble in DMSO

Synonyms

Azido-PEG4-acid

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Description

The exact mass of the compound 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is 291.143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Agent

1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid, also known as Azido-PEG4-acid, is a linker molecule used in bioconjugation reactions []. Due to the presence of an azide group (N3) on one end and a carboxylic acid group (COOH) on the other, it allows the attachment of various biomolecules (antibodies, peptides, drugs) to surfaces or other biomolecules containing alkyne groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction []. This technique offers a reliable and efficient way to create bioconjugates for applications in drug delivery, diagnostics, and bioimaging [].

Surface Modification

Azido-PEG4-acid can be used to modify the surface of materials like nanoparticles, liposomes, and hydrogels [, ]. The azide group on the molecule reacts with alkyne-functionalized surfaces via SPAAC, introducing an organic chain (polyethylene glycol or PEG chain) and a carboxylic acid group. The PEG chain enhances water solubility and reduces non-specific binding, while the carboxylic acid group can be further conjugated to other biomolecules for targeted delivery or specific functionalities [, ].

Clickable Drug Delivery Systems

The bioconjugation properties of Azido-PEG4-acid make it valuable in developing clickable drug delivery systems []. By attaching a drug molecule to the carboxylic acid group and incorporating an alkyne group onto the carrier (e.g., nanoparticles), a click reaction can be used to efficiently load the drug onto the carrier. This approach allows for controlled drug release and targeted delivery based on the design of the bioconjugate [].

Azido-PEG4-acid, also known by its chemical name 15-Azido-4,7,10,13-tetraoxapentadecanoic acid, is a polyethylene glycol derivative characterized by the presence of an azide group and a terminal carboxylic acid. Its molecular formula is C11H21N3O6, and it has a molecular weight of approximately 291.301 g/mol. This compound is notable for its hydrophilic nature, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .

Azido-PEG4-acid is primarily involved in Click Chemistry, a powerful tool for bioconjugation. The azide group can react with alkynes, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction is highly selective and efficient, allowing for the formation of complex molecules with minimal side reactions. Additionally, the terminal carboxylic acid can undergo amide bond formation when reacted with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) .

Azido-PEG4-acid exhibits significant biological activity due to its ability to facilitate bioconjugation processes. It is commonly used in drug delivery systems and as a linker in the development of targeted therapies. The azide functionality allows for the attachment of various biomolecules, including peptides and proteins, which can enhance the pharmacokinetics and therapeutic efficacy of drugs. Moreover, its hydrophilic properties contribute to improved solubility and stability in biological environments .

The synthesis of Azido-PEG4-acid typically involves several steps:

  • Starting Materials: The process begins with commercially available polyethylene glycol derivatives.
  • Azidation: An azide group is introduced using sodium azide in a suitable solvent under controlled conditions.
  • Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid through oxidation or direct functionalization methods.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to achieve high purity levels (≥95%) necessary for biological applications .

Azido-PEG4-acid has diverse applications across various fields:

  • Drug Delivery: Used as a linker in drug conjugates to enhance delivery to specific tissues.
  • Bioconjugation: Facilitates the attachment of biomolecules for imaging and therapeutic purposes.
  • Nanotechnology: Serves as a building block in the synthesis of nanoparticles for drug delivery systems.
  • Material Science: Utilized in the development of functional coatings and new materials with specific properties .

Studies on Azido-PEG4-acid have focused on its interactions with different biomolecules and materials. The azide functionality allows it to form covalent bonds with various partners through Click Chemistry, enabling the creation of complex bioconjugates. Research has demonstrated that these interactions can be finely tuned by modifying the PEG spacer length or by varying the attached biomolecules, which influences solubility, stability, and biological activity .

Several compounds share structural similarities with Azido-PEG4-acid, each offering unique properties:

Compound NameFunctional GroupsUnique Features
Methoxy-PEGMethoxyEnhances solubility but lacks reactive azide
Amine-PEGAmineAllows for direct coupling but less selective
Thiol-PEGThiolUseful for specific conjugation strategies
Carboxylic Acid-PEGCarboxylic AcidDirectly reactive but lacks azide functionality
Maleimide-PEGMaleimideHighly reactive towards thiols

Unlike these compounds, Azido-PEG4-acid's unique combination of hydrophilicity and reactive azide functionality makes it particularly valuable for applications requiring selective bioconjugation while maintaining solubility in aqueous environments .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

291.143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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